(E)-N-[(furan-3-yl)methylidene]hydroxylamine
CAS No.:
Cat. No.: VC15745471
Molecular Formula: C5H5NO2
Molecular Weight: 111.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5NO2 |
|---|---|
| Molecular Weight | 111.10 g/mol |
| IUPAC Name | (NZ)-N-(furan-3-ylmethylidene)hydroxylamine |
| Standard InChI | InChI=1S/C5H5NO2/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3- |
| Standard InChI Key | QJNJBSOMPGENRN-UTCJRWHESA-N |
| Isomeric SMILES | C1=COC=C1/C=N\O |
| Canonical SMILES | C1=COC=C1C=NO |
Introduction
Structural and Chemical Properties of (E)-N-[(Furan-3-yl)methylidene]hydroxylamine
The molecular structure of (E)-N-[(furan-3-yl)methylidene]hydroxylamine comprises a furan ring substituted at the 3-position with a methylidene hydroxylamine group. The (E)-stereochemistry arises from the antiperiplanar arrangement of the hydroxylamine (-NH-OH) and furanyl groups relative to the C=N bond. This geometry is stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the imine nitrogen, as observed in similar oxime derivatives .
Electronic and Steric Effects
The furan ring’s electron-rich nature polarizes the imine bond, enhancing its susceptibility to nucleophilic attack. Steric hindrance from the furan’s oxygen atom and the hydroxylamine group influences reactivity, particularly in cycloaddition or condensation reactions. Comparative studies on furan-2(3H)-one derivatives demonstrate that substituent positioning significantly affects reaction kinetics and product distribution .
Tautomerism and Isomerization
Synthetic Methodologies and Optimization
The synthesis of (E)-N-[(furan-3-yl)methylidene]hydroxylamine likely involves a one-pot condensation reaction between furan-3-carbaldehyde and hydroxylamine hydrochloride. This method parallels the synthesis of arylaminomethylidene furanones described in recent literature .
Reaction Conditions and Solvent Effects
Optimization studies for analogous enamine syntheses reveal that polar protic solvents like isopropyl alcohol enhance reaction rates and yields by stabilizing charged intermediates. For example, the synthesis of 5-(4-chlorophenyl)-3-[(R-pyridin-2-ylamino)methylidene]furan-2(3H)-ones achieved 75% yield in isopropyl alcohol under reflux . Adjusting solvent polarity and temperature could similarly improve the target compound’s synthesis.
Table 1. Hypothetical Solvent Screening for (E)-N-[(Furan-3-yl)methylidene]hydroxylamine Synthesis
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Isopropyl alcohol | 19.9 | 2.5 | 78 |
| Ethanol | 24.3 | 3.0 | 65 |
| Acetonitrile | 37.5 | 4.0 | 58 |
| Toluene | 2.4 | 6.0 | 42 |
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the imine bond. Density functional theory (DFT) calculations on similar systems suggest a two-step mechanism with an initial hemiaminal intermediate . Steric effects from the furan ring may favor the (E)-isomer by hindering rotation around the C=N bond.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The imine proton (CH=N) resonates as a singlet at δ 8.2–8.5 ppm, while furan protons appear as multiplet signals between δ 7.2–7.8 ppm. The hydroxylamine -NH proton typically absorbs at δ 10.5–11.0 ppm .
-
13C NMR: The C=N carbon is observed at δ 150–155 ppm, with furan carbons in the δ 110–140 ppm range .
Infrared (IR) Spectroscopy
Strong absorption bands at 1630–1650 cm⁻¹ (C=N stretch) and 3200–3300 cm⁻¹ (N-H stretch) confirm the oxime structure. The furan ring’s C-O-C asymmetric stretching appears near 1250 cm⁻¹ .
Stability and Degradation Pathways
Thermogravimetric analysis (TGA) of related oximes indicates decomposition onset temperatures of 180–220°C, with primary degradation involving imine bond cleavage. Photostability studies under UV light (λ = 254 nm) show 50% decomposition after 24 hours, necessitating storage in amber glass .
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